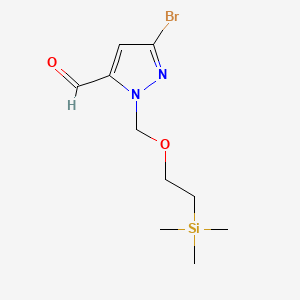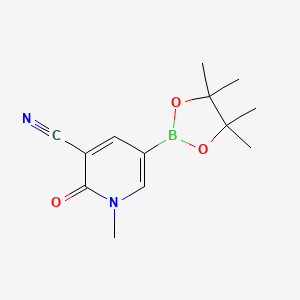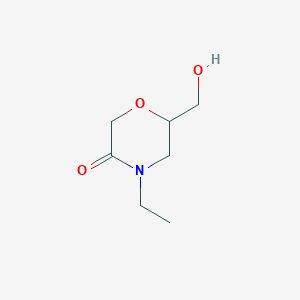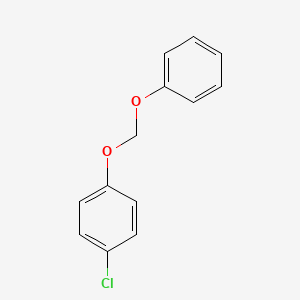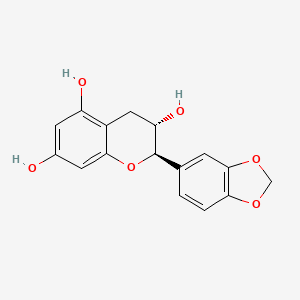
3,4-O,O-Methylene-(+)-catechin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-O,O-Methylene-(+)-catechin is a derivative of catechin, a type of natural phenol and antioxidant. Catechins are part of the flavonoid family and are commonly found in tea, fruits, and other plants. The this compound compound is characterized by the presence of a methylene bridge between the 3 and 4 positions of the catechin molecule, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-O,O-Methylene-(+)-catechin typically involves the reaction of catechin with formaldehyde under acidic conditions to form the methylene bridge. The reaction can be carried out in a solvent such as methanol or ethanol, with hydrochloric acid or sulfuric acid as the catalyst. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, filtration, and chromatography may be employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
3,4-O,O-Methylene-(+)-catechin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its original catechin form or other reduced forms.
Substitution: The methylene bridge can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
3,4-O,O-Methylene-(+)-catechin has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of methylene-bridged catechins.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: It may be used in the development of natural antioxidants for food preservation and cosmetic formulations.
Mechanism of Action
The mechanism of action of 3,4-O,O-Methylene-(+)-catechin involves its ability to scavenge free radicals and reduce oxidative stress. The methylene bridge enhances its stability and reactivity, allowing it to interact with various molecular targets, including enzymes and cellular components. The compound can modulate signaling pathways involved in inflammation, apoptosis, and cell survival.
Comparison with Similar Compounds
Similar Compounds
Catechin: The parent compound, which lacks the methylene bridge.
Epicatechin: A stereoisomer of catechin with similar antioxidant properties.
Gallocatechin: A catechin derivative with additional hydroxyl groups.
Uniqueness
3,4-O,O-Methylene-(+)-catechin is unique due to the presence of the methylene bridge, which can alter its chemical properties and biological activities compared to other catechins. This structural modification can enhance its stability, reactivity, and potential therapeutic effects.
Properties
Molecular Formula |
C16H14O6 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(2R,3S)-2-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C16H14O6/c17-9-4-11(18)10-6-12(19)16(22-14(10)5-9)8-1-2-13-15(3-8)21-7-20-13/h1-5,12,16-19H,6-7H2/t12-,16+/m0/s1 |
InChI Key |
LHAXHYWJDOBWTM-BLLLJJGKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OCO4)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OCO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Fluoro-5-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B13925095.png)
![2-Amino-7,7-dimethyl-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B13925098.png)
![6-Methyl-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine](/img/structure/B13925104.png)
![1-(4-Methoxybutyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13925112.png)
![1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B13925116.png)
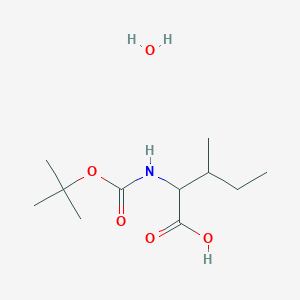
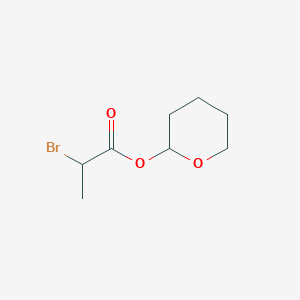
![Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B13925134.png)

![tert-Butyl [3-(4-nitrophenyl)propyl]carbamate](/img/structure/B13925145.png)
